molecular formula C8H9NO3 B1293961 2-Methyl-3-nitroanisole CAS No. 4837-88-1

2-Methyl-3-nitroanisole

Cat. No. B1293961
CAS RN: 4837-88-1
M. Wt: 167.16 g/mol
InChI Key: HQCZLEAGIOIIMC-UHFFFAOYSA-N
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Description

2-Methyl-3-nitroanisole is a chemical compound that is part of the nitroanisole family, which are derivatives of anisole where one or more hydrogen atoms are replaced by nitro groups. These compounds are of interest due to their diverse applications in chemical synthesis and potential biological activities. The papers provided focus on various nitroanisole derivatives, including 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, which are structurally related to 2-methyl-3-nitroanisole and can provide insights into its chemical behavior and properties .

Synthesis Analysis

The synthesis of nitroaniline derivatives, such as 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, has been explored using different starting materials and reaction conditions. For instance, 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline have been synthesized from 2-toluidine, with acetic acid used for N-acylation and mixed acid for nitration, followed by hydrochloric acid hydrolysis . Another approach involved using o-nitroaniline as a starting material, undergoing acetylation, methylation, and hydrolysis to yield 2-methyl-6-nitroaniline . These methods highlight the importance of controlling reaction conditions, such as temperature and reagent ratios, to optimize yields and purities of the nitroaniline derivatives .

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives has been studied using various analytical techniques, including single-crystal X-ray diffraction, IR spectroscopy, and NMR spectroscopy. For example, the crystal structures of 2-methyl-5-nitroaniline salts with inorganic acids were determined, revealing hydrogen-bonding patterns and interactions between the molecules . Similarly, the three-dimensional framework structure of 2-methyl-4-nitroaniline was elucidated, showing how molecules act as both donors and acceptors of hydrogen bonds . These studies provide valuable information on the molecular geometry and intermolecular interactions of nitroaniline derivatives.

Chemical Reactions Analysis

The reactivity of nitroanisole isomers, including 2-nitroanisole, has been investigated in different media. The electrochemical characteristics and kinetic behavior of the one-electron reduction product of these isomers were characterized, with the formation of free radicals in aprotic media being observed . Additionally, the genotoxic mechanism of 2-nitroanisole was studied, showing that it binds covalently to DNA after reductive activation, suggesting a carcinogenic potential for humans . These findings are crucial for understanding the chemical reactivity and potential biological effects of nitroanisole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are influenced by their molecular structure and the presence of functional groups. The study of 2-methyl-5-nitroaniline salts provided insights into the strength of hydrogen bonds within the crystal structures through IR spectral analysis . The electrochemical study of nitroanisole isomers revealed their reduction potentials and the stability of the resulting radicals in different media . These properties are essential for the application of nitroaniline derivatives in various chemical and biological contexts.

Scientific Research Applications

Industrial Use and Environmental Impact

2-Nitroanisole, which includes 2-methyl-3-nitroanisole, is mainly used in the production of o-anisidine (2-methoxyaniline), a precursor for over 100 azo dyes. However, it is identified as a potential carcinogen and may pose health risks in occupational settings. A study by Jeżewska and Woźnica (2020) developed a method for determining 2-nitroanisole concentrations in workplace air, highlighting the importance of monitoring this substance in industrial environments.

Carcinogenicity and DNA Interaction

2-Nitroanisole (2-NA) is a potent bladder carcinogen for rodents, and its mechanism of carcinogenicity was investigated in a study by Stiborová et al. (2003). The study used two independent methods to demonstrate that 2-NA binds covalently to DNA in vitro after reductive activation. This research provides insights into the potential carcinogenic potency of 2-NA for humans.

Chemical Properties and Reactions

A study on the mechanism of ortho-methylation of nitrobenzenes, which includes 2-methyl-3-nitroanisole, showed selective methylation at the free ortho position in the presence of dimethylsulfonium methylide. This study by Haiss and Zeller (2011) contributes to understanding the chemical behavior of nitroanisole compounds under specific conditions.

Electrochemical and Photolytic Properties

Research on the electrochemical characteristics of nitroanisole isomers, including 2-nitroanisole, in various media was conducted by Núñez-Vergara et al. (2002). The study provides detailed insights into the kinetic characterization and stability of reduction products of these isomers, which is valuable for understanding their reactivity in different environments.

Occupational Exposure and Health Risks

2-Nitroanisole's health risks in occupational settings are documented by Starek (2019). The study highlights the compound's toxicity and mutagenic properties, emphasizing the need for controlled exposure in the workplace.

Safety And Hazards

2-Methyl-3-nitroanisole is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection. In case of ingestion, it is advised to call a poison center or doctor/physician .

properties

IUPAC Name

1-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCZLEAGIOIIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197499
Record name 2-Methyl-3-nitroanisole
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URL https://comptox.epa.gov/dashboard/DTXSID50197499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitroanisole

CAS RN

4837-88-1
Record name 1-Methoxy-2-methyl-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4837-88-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-nitroanisole
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Record name 2-Methyl-3-nitroanisole
Source EPA DSSTox
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Record name 2-methyl-3-nitroanisole
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Synthesis routes and methods

Procedure details

To a solution of 2-methyl-3-nitrophenol (15.3 g, 100 mmol) in DMF (150 mL) was added sodium hydride (60% in mineral oil, 2.6 g, 110 mmol) at 0° C. and the mixture was stirred for 30 minutes at room temperature. Methyl iodide (28.4 g, 200 mmol) was added and the mixture was heated to 80° C. for 5 hours. Water (100 mL) was added and the mixture was extracted with ethyl acetate (3 times 100 mL). The combined ethyl acetate phases were dried over sodium sulphate and concentrated under vacuum to give a residue, which was purified by column chromatography on silica gel (PE:EtOAc=5:1). Evaporation afforded the title compound as a yellow solid (14.4 g).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
JW Barnett, RB Moodie, K Schofield… - Journal of the …, 1977 - pubs.rsc.org
In the quantitative mononitration of anisole in 54–82% sulphuric acid at 25 the o : p ratio varies from 1.8 to 0.7. It is suggested that the rate-limiting step is the formation of an encounter …
Number of citations: 16 pubs.rsc.org
N TX, E Chin, E Reichmanis, K JM - Journal of Photopolymer Science …, 1991 - jstage.jst.go.jp
… A 50 mL flask was charged with 5.46 g (32.64 mmoles) 2-methyl-3-nitroanisole, 6.39 g (35.91 mmoles) N-bromosuccinimide, and 0.79 g (3.26 mmoles) benzoyl peroxide. The reaction …
Number of citations: 6 www.jstage.jst.go.jp
JL Neumeyer, WP Dafeldecker, B Costall… - Journal of Medicinal …, 1977 - ACS Publications
… closely the procedure used for the synthesis of 2.9 The previously unreported abromo-2-methoxy-6-nitrotoluene (7) was obtained from commercially available 2-methyl-3-nitroanisole. …
Number of citations: 60 pubs.acs.org
P Vouros, B Petersen, WP Dafeldecker… - The Journal of …, 1977 - ACS Publications
… In a similar manner as in the preparation of le the bromination of 2-methyl-3-nitroanisole (20 g, 60 mmol, Aldrich) gave 14.7 g (99%) of 3h, mp 68-72 C. Recrystallization from benzene-…
Number of citations: 10 pubs.acs.org
IM Takakis, GG Tsantali, GW Haas… - Journal of mass …, 1999 - Wiley Online Library
… 2-Methyl-3-nitroanisole (3.44 g, 20.58 mmol)25 was nitrated with fuming nitric acid (3.0 ml) … In a different experiment carried out at room temperature, treatment of 2-methyl-3-nitroanisole …
C Allais, D Bernhardson, AR Brown… - … process research & …, 2023 - ACS Publications
… As scale up of 9 commenced toward the preparation of 13, the vendors depleted the available supply of 9A (2-methyl-3-nitroanisole) and its phenol precursor. As a result, some of the …
Number of citations: 5 pubs.acs.org
DA Peters - 1993 - search.proquest.com
… An AB ring precursor (107) was readily synthesized from 2-methyl-3-nitroanisole (108) via hydrogenation of the nitro group to an amine followed by a Sandmeyer reaction to convert the …
Number of citations: 0 search.proquest.com
SB Rollins - 1997 - search.proquest.com
A novel synthetic route to the benzazocine framework of the antitumor antibiotic FR 900482 is presented. The synthesis of the benzazocine ring is characterized by a convergent …
Number of citations: 3 search.proquest.com
AA Arroyo Aguilar, SJ Bolívar Avila, TS Kaufman… - Organic …, 2018 - ACS Publications
… Final retrosynthetic considerations led to 2-methyl-3-nitroanisole (9) as the most suitable starting material, which should be oxidizable to the related acid and also properly …
Number of citations: 15 pubs.acs.org
JW Zou, WN Zhao, ZC Shang, ML Huang… - The Journal of …, 2002 - ACS Publications
Ab initio HF/6-31G* optimization and electrostatic potentials have been computed for a number of disubstituted benzenes. A good six parameter correlation between logP and the …
Number of citations: 41 pubs.acs.org

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